molecular formula C10H9ClN2O B1452077 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 1197753-77-7

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B1452077
CAS No.: 1197753-77-7
M. Wt: 208.64 g/mol
InChI Key: NWYZKPJAGXDLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea (CAS 1197753-77-7) is a phenylurea derivative with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.65 g/mol. Its structure comprises a 2-chlorophenyl group attached to one nitrogen of the urea moiety and a propargyl (prop-2-yn-1-yl) group on the adjacent nitrogen. The propargyl group introduces a linear alkyne functionality, which may influence reactivity, intermolecular interactions, and crystallographic packing . This compound is part of a broader class of phenylurea herbicides, which are widely used in agriculture to control broadleaf weeds. The ortho-chlorine substituent on the phenyl ring and the propargyl side chain differentiate it from structurally analogous compounds, as discussed below.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZKPJAGXDLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety substituted with a 2-chlorophenyl group and a prop-2-yn-1-yl group. Its structural formula can be represented as follows:

C9H8ClN1O1\text{C}_9\text{H}_8\text{Cl}\text{N}_1\text{O}_1

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways essential for cancer cell proliferation.

Case Studies

A study evaluated the cytotoxicity of several related compounds against human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values comparable to known chemotherapeutics like Sorafenib.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2315.02
SorafenibMDA-MB-2315.97
DoxorubicinMDA-MB-2310.59

These findings suggest that while this compound has promising activity, it is less potent than Doxorubicin, indicating potential for further optimization in structure to enhance efficacy.

In Vitro Studies

The antimicrobial properties of this compound were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, which suggests its potential as a lead compound in the development of new antimicrobial agents.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Substituents on the phenyl ring and variations in the urea moiety can significantly affect its potency against cancer and microbial targets.

Key Observations

  • Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity.
  • Alkyne Group : The propargyl group contributes to both anticancer and antimicrobial activities, with optimal chain length being crucial for maintaining biological efficacy.

Comparison with Similar Compounds

Structural and Substituent Analysis

Phenylurea derivatives vary primarily in the substituents on the phenyl ring and the urea side chain. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Phenyl Substituent Urea Substituent Molecular Weight (g/mol) Key Structural Features
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 2-Cl Propargyl 208.65 Alkyne group, compact structure
1-(2-Chlorophenyl)-3-cycloheptylurea C₁₄H₁₉ClN₂O 2-Cl Cycloheptyl 266.76 Bulky cycloheptyl group
1-(4-Bromophenyl)-3-cycloheptylurea C₁₄H₁₉BrN₂O 4-Br Cycloheptyl 311.21 Para-bromo substituent
1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea C₁₄H₁₂BrClN₂O 4-Br 2-Chlorobenzyl 338.62 Benzyl side chain with 2-Cl substituent

Key Observations :

  • Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, contrasting with the para-substituted analogs (e.g., 4-bromophenyl).
  • Side Chain Variations : The propargyl group in the target compound is smaller and more rigid than the cycloheptyl or benzyl groups in analogs. This may reduce steric bulk, enhancing solubility or altering binding interactions in biological systems .
Hydrogen Bonding and Crystal Packing

The urea moiety forms robust N–H···O hydrogen bonds, which dictate crystal packing and stability.

  • 1-(2-Chlorophenyl)-3-cycloheptylurea exhibits intermolecular N–H···O bonds between urea NH and carbonyl groups, forming a 2D network .
  • 1-(4-Bromophenyl)-3-cycloheptylurea shows similar H-bonding patterns but with weaker interactions due to the larger bromine atom’s reduced electronegativity .

Preparation Methods

Phosgene-Free Methods

Table 1: Phosgene-Free Methods for Urea Synthesis

Reagent Conditions Yield
CDI Room temperature, triethylamine High
Chloroformates Reflux, triethylamine Good
Carbonates Mild conditions, catalysts Variable

Preparation of 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

The synthesis of this compound can be approached through the reaction of propargylamine with 2-chlorophenyl isocyanate. This method involves the direct formation of the urea linkage without the need for phosgene.

Synthesis via Isocyanate Intermediate

  • Starting Materials : Propargylamine and 2-chlorophenyl isocyanate.
  • Reaction Conditions : Typically conducted in a solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux.
  • Catalyst : Triethylamine can be used as a base to facilitate the reaction.

Experimental Procedure

Synthesis of this compound

  • Materials :

    • Propargylamine
    • 2-Chlorophenyl isocyanate
    • Triethylamine
    • Dichloromethane (DCM)
  • Procedure :

    • In a round-bottom flask, combine propargylamine (1 equiv) and triethylamine (1.1 equiv) in DCM.
    • Add 2-chlorophenyl isocyanate (1 equiv) dropwise under stirring.
    • Continue stirring at room temperature for several hours or until the reaction is complete.
    • Purify the product using column chromatography.

Characterization

Q & A

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate isocyanate-amine coupling and reduce reaction time, minimizing decomposition .
  • Inert atmosphere : Use Schlenk techniques under nitrogen/argon to prevent oxidation of the propargyl group .
  • By-product analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., carbamate by-products) and adjust stoichiometry/temperature accordingly .

What in vitro biological assays are suitable for preliminary screening of antimicrobial activity in chlorophenyl urea derivatives?

Q. Basic

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion : Assess zone-of-inhibition diameters to compare potency with standard antibiotics (e.g., ampicillin) .
  • Time-kill assays : Evaluate bactericidal kinetics at 2× MIC to distinguish static vs. cidal effects .

How can structure-activity relationship (SAR) studies elucidate the role of the propargyl group in modulating biological activity?

Q. Advanced

  • Analog synthesis : Replace the propargyl group with methyl, ethyl, or phenyl substituents to test electronic/steric effects on activity .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity with MIC data .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (chlorophenyl ring) using Schrödinger’s Phase .

How can researchers address conflicting data in thermal stability studies of urea derivatives?

Q. Advanced

  • DSC/TGA analysis : Compare decomposition onset temperatures under nitrogen vs. air to differentiate oxidative vs. pyrolytic degradation pathways .
  • Kinetic studies : Apply Flynn-Wall-Ozawa isoconversional methods to calculate activation energies and identify dominant degradation mechanisms .
  • Crystallinity effects : Use XRD to correlate melting points with crystal packing efficiency; amorphous phases may degrade at lower temperatures .

What methodologies are recommended for analyzing regioselectivity in propargyl-substitution reactions?

Q. Advanced

  • Isotopic labeling : Synthesize 13C^{13}C-labeled propargylamine to track substitution sites via 13C^{13}C-NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to infer transition-state geometry .
  • Computational transition-state modeling : Use Gaussian 16 to calculate energy barriers for competing reaction pathways (e.g., N- vs. O-substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.